molecular formula C20H26BrNO B6155892 [(4-benzoylphenyl)methyl]triethylazanium bromide CAS No. 73603-46-0

[(4-benzoylphenyl)methyl]triethylazanium bromide

Cat. No.: B6155892
CAS No.: 73603-46-0
M. Wt: 376.3 g/mol
InChI Key: BMOGAGVZDKGFAT-UHFFFAOYSA-M
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Description

[(4-benzoylphenyl)methyl]triethylazanium bromide is a quaternary ammonium compound that features a benzoyl group attached to a phenyl ring, which is further connected to a triethylazanium moiety. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-benzoylphenyl)methyl]triethylazanium bromide typically involves the quaternization of a tertiary amine with a benzyl halide. One common method includes the reaction of triethylamine with 4-benzoylbenzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-benzoylphenyl)methyl]triethylazanium bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation and Reduction: The benzoyl group can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The phenyl ring can engage in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. These reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

    Nucleophilic Substitution: Products include hydroxylated, cyanated, or thiolated derivatives of the original compound.

    Oxidation and Reduction: Products vary depending on the extent of oxidation or reduction, ranging from alcohols to carboxylic acids.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of the phenyl ring with other aromatic systems.

Scientific Research Applications

[(4-benzoylphenyl)methyl]triethylazanium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in nucleophilic substitution and coupling reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of [(4-benzoylphenyl)methyl]triethylazanium bromide involves its interaction with various molecular targets:

    Nucleophilic Substitution: The bromide ion acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center.

    Oxidation and Reduction: The benzoyl group undergoes redox reactions, altering the electronic properties of the compound.

    Coupling Reactions: The phenyl ring participates in palladium-catalyzed coupling reactions, forming new carbon-carbon bonds.

Comparison with Similar Compounds

[(4-benzoylphenyl)methyl]triethylazanium bromide can be compared with other quaternary ammonium compounds such as:

    [(4-benzoylphenyl)methyl]trimethylazanium bromide: Similar structure but with a trimethylazanium group instead of triethylazanium.

    [(4-benzoylphenyl)methyl]tripropylazanium bromide: Features a tripropylazanium group, leading to different steric and electronic properties.

    [(4-benzoylphenyl)methyl]tributylazanium bromide: Contains a tributylazanium group, which affects its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of the benzoyl group and triethylazanium moiety, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

73603-46-0

Molecular Formula

C20H26BrNO

Molecular Weight

376.3 g/mol

IUPAC Name

(4-benzoylphenyl)methyl-triethylazanium;bromide

InChI

InChI=1S/C20H26NO.BrH/c1-4-21(5-2,6-3)16-17-12-14-19(15-13-17)20(22)18-10-8-7-9-11-18;/h7-15H,4-6,16H2,1-3H3;1H/q+1;/p-1

InChI Key

BMOGAGVZDKGFAT-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-]

Purity

95

Origin of Product

United States

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